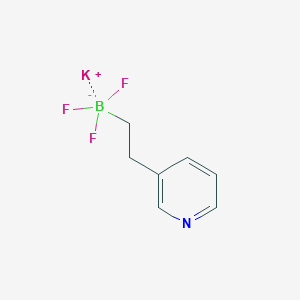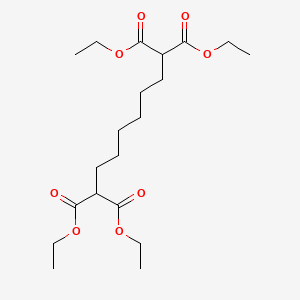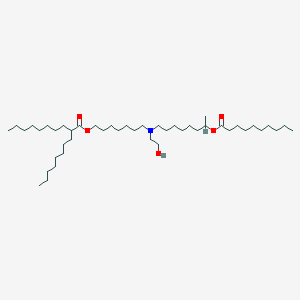
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-(pyridin-3-YL)ethyl)borate typically involves the reaction of 2-(pyridin-3-yl)ethylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving this compound include various boronic acids, boronates, and substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium trifluoro(2-(pyridin-3-YL)ethyl)borate involves its ability to form stable complexes with various metal catalysts, such as palladium. These complexes facilitate the formation of carbon-carbon bonds through cross-coupling reactions. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(2-fluoropyridin-3-yl)borate: Similar in structure but with a fluorine atom on the pyridine ring.
Potassium trifluoro(pyrrolidin-1-yl)methyl borate: Contains a pyrrolidine ring instead of a pyridine ring.
Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate: Contains a tetrahydropyran ring.
Uniqueness
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate is unique due to its specific structure, which combines the stability of the trifluoroborate group with the reactivity of the pyridine ring. This combination makes it a versatile reagent in various chemical reactions and applications .
Properties
Molecular Formula |
C7H8BF3KN |
|---|---|
Molecular Weight |
213.05 g/mol |
IUPAC Name |
potassium;trifluoro(2-pyridin-3-ylethyl)boranuide |
InChI |
InChI=1S/C7H8BF3N.K/c9-8(10,11)4-3-7-2-1-5-12-6-7;/h1-2,5-6H,3-4H2;/q-1;+1 |
InChI Key |
DIWPTGDWMKQUMC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1=CN=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13357605.png)

![2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B13357613.png)
![2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B13357615.png)
![tert-Butyl 7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13357627.png)
![6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357636.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357638.png)

![5,12,18,25,31,38,44,51-octamethoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B13357650.png)




